N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a carbohydrazide derivative featuring a cyclopenta[c]pyrazole core substituted with a hydrazone moiety bearing a 2-ethoxyphenyl group. This compound belongs to a class of pyrazole-based molecules investigated for their bioactivity, particularly in oncology. The ethoxy group at the 2-position of the phenyl ring introduces moderate electron-donating effects, which may influence solubility, binding interactions, and metabolic stability.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-9-4-3-6-11(14)10-17-20-16(21)15-12-7-5-8-13(12)18-19-15/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
YXYCERPBEQGGSP-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCC3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity is heavily influenced by the substituent on the hydrazone moiety. Key analogues include:
Key Observations :
- Aromatic Interactions : Thiophene () and fluorophenyl () substituents may engage in distinct π-π or dipole interactions with biological targets, affecting selectivity .
- Bioactivity Trends : P3C’s naphthyl group correlates with potent anti-cancer activity (IC₅₀ < 1 µM in TNBC cells), suggesting that bulkier substituents enhance cytotoxicity .
Computational and Docking Insights
Molecular docking studies () on analogues like E-MBPC and E-MABPC reveal that substituent electronegativity and steric bulk dictate binding to targets such as GLUT4 or tubulin. The 2-ethoxy group’s moderate size and polarity may optimize interactions in hydrophobic binding pockets while avoiding steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
